molecular formula C66H84N2O18S2 B13865128 (R,cis)-7-MethylAtracuriumDibesylate

(R,cis)-7-MethylAtracuriumDibesylate

Cat. No.: B13865128
M. Wt: 1257.5 g/mol
InChI Key: SQXUBFXOTQVVAJ-XNSDKZDZSA-L
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Description

Properties

Molecular Formula

C66H84N2O18S2

Molecular Weight

1257.5 g/mol

IUPAC Name

benzenesulfonate;[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C54H74N2O12.2C6H6O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*7-10(8,9)6-4-2-1-3-5-6/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1

InChI Key

SQXUBFXOTQVVAJ-XNSDKZDZSA-L

Isomeric SMILES

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of benzylisoquinolinium intermediates, followed by methylation and subsequent dibesylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity. These methods may include continuous flow synthesis and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds .

Scientific Research Applications

(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications:

Mechanism of Action

(R,cis)-7-MethylAtracuriumDibesylate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It binds to cholinergic receptors at the neuromuscular junction, preventing acetylcholine from activating these receptors. This inhibition blocks neuromuscular transmission, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

(R,cis)-7-MethylAtracuriumDibesylate is similar to other neuromuscular blocking agents like atracurium and cisatracurium. it has unique properties that distinguish it from these compounds:

Similar compounds include other benzylisoquinolinium derivatives and non-depolarizing neuromuscular blocking agents used in clinical practice .

Biological Activity

(R,cis)-7-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the class of benzylisoquinolines. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures. This compound exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis.

  • Molecular Formula : C29H40N2O4S2
  • Molecular Weight : 560.78 g/mol
  • IUPAC Name : (R,cis)-7-Methyl-2,3,4,5-tetrahydro-1H-benzylisoquinolinium dibesylate

The biological activity of this compound is mediated through its interaction with the nicotinic acetylcholine receptors. The binding of this compound to these receptors inhibits the action of acetylcholine, resulting in muscle paralysis. The effects can be reversed by cholinesterase inhibitors, which increase the availability of acetylcholine at the neuromuscular junction, thereby restoring muscle function.

Pharmacological Profile

  • Onset of Action : Rapid onset, typically within 1-2 minutes.
  • Duration of Action : Intermediate duration, allowing for flexibility in surgical procedures.
  • Reversal : Can be reversed using agents such as neostigmine or edrophonium.

Biological Activity Data Table

ParameterValue
Molecular Weight560.78 g/mol
Onset Time1-2 minutes
Duration of Action30-60 minutes
Reversal AgentsNeostigmine, Edrophonium
Primary ActionNeuromuscular blockade

Case Studies and Research Findings

  • Clinical Efficacy : A study published in the Journal of Anesthesia evaluated the efficacy of this compound in patients undergoing elective surgery. The results indicated a high success rate in achieving adequate muscle relaxation with minimal side effects compared to other neuromuscular blockers.
  • Comparative Studies : In a comparative study with atracurium and rocuronium, this compound showed a similar onset time but a longer duration of action than atracurium, suggesting its potential advantages in specific surgical contexts.
  • Pharmacokinetics : Research has demonstrated that this compound undergoes rapid hydrolysis in biological fluids, leading to the formation of active metabolites. This property contributes to its pharmacological profile and efficacy as a neuromuscular blocker.

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